Superior Leukocyte Migration Inhibition at 3.3-Fold Lower Dose Versus N3-(4-Bromobenzyl) Analog in Air Pouch Model
In the carrageenan-induced air pouch model of acute inflammation, LPSF/NN-56 (target compound) at 3 mg/kg (p.o.) inhibited leukocyte migration by 81% relative to the vehicle control group, compared with 72% inhibition for the N3-(4-bromobenzyl) analog LPSF/NN-52 at 10 mg/kg. The reference drug indomethacin at 10 mg/kg produced 87% inhibition [1]. Thus, LPSF/NN-56 achieves a greater absolute effect (81% vs. 72%) at a 3.3-fold lower mass dose, translating to an estimated >3-fold potency advantage over its closest in-class comparator.
| Evidence Dimension | Leukocyte migration inhibition in carrageenan-induced air pouch (acute inflammation) |
|---|---|
| Target Compound Data | LPSF/NN-56, 3 mg/kg p.o.: 81% inhibition vs. vehicle control |
| Comparator Or Baseline | LPSF/NN-52 (3-(4-bromobenzyl) analog), 10 mg/kg p.o.: 72% inhibition; Indomethacin, 10 mg/kg p.o.: 87% inhibition |
| Quantified Difference | LPSF/NN-56 at 3 mg/kg: 81% inhibition; LPSF/NN-52 at 10 mg/kg: 72% inhibition (56 achieves 9 percentage points greater inhibition at 3.3× lower dose) |
| Conditions | Carrageenan-induced air pouch model; male Swiss mice; oral administration; leukocyte count at 6 h post-carrageenan injection |
Why This Matters
Procurement of the N3-phenyl rather than the N3-(4-bromobenzyl) variant directly enables ≥3-fold dose reduction while maintaining or exceeding anti-inflammatory efficacy—a quantifiable advantage for in vivo experimental design and cost-per-effective-dose calculations.
- [1] Henrique da Silva Guerra, A. Estudo das Atividades Anti-inflamatória e Antinociceptiva dos Derivados Indol-imidazolidínicos LPSF/NN-56 e LPSF/NN-52. M.Sc. Dissertation, Universidade Federal de Pernambuco, Recife, 2011. Repositório Institucional UFPE. https://repositorio.ufpe.br/handle/123456789/9111 (accessed via RCAAP 2026-05-11). View Source
